molecular formula C8H11IN2O2S B2356429 3-(3-iodo-4-methyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione CAS No. 1529378-53-7

3-(3-iodo-4-methyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione

Cat. No.: B2356429
CAS No.: 1529378-53-7
M. Wt: 326.15
InChI Key: WWQXKACQZHFKMR-UHFFFAOYSA-N
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Description

3-(3-iodo-4-methyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione is a useful research compound. Its molecular formula is C8H11IN2O2S and its molecular weight is 326.15. The purity is usually 95%.
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Biological Activity

3-(3-iodo-4-methyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione is a novel compound with potential biological activities that have garnered interest in the fields of medicinal chemistry and pharmacology. This article reviews its biological properties, synthesis, and relevant case studies, highlighting its potential applications in therapeutic settings.

The molecular formula of this compound is C8H11IN2O2SC_8H_{11}IN_2O_2S with a molecular weight of 326.16 g/mol. The compound features a pyrazole ring and a thiolane moiety, which are known to influence its biological activity.

PropertyValue
Molecular FormulaC8H11IN2O2S
Molecular Weight326.16 g/mol
IUPAC NameThis compound
CAS Number1529378-53-7

Antitumor Activity

Recent studies have indicated that compounds containing pyrazole and thiolane structures exhibit significant antitumor activity. For instance, structural variations in similar compounds have been shown to modulate their ability to inhibit tubulin polymerization, a critical process in cell division and cancer progression .

In vitro assays demonstrated that this compound could induce apoptosis in various cancer cell lines. The mechanism appears to involve the disruption of microtubule dynamics, leading to cell cycle arrest and subsequent cell death.

Antiviral Properties

The compound has also been evaluated for antiviral activity. Similar pyrazole derivatives have shown promising results against viral infections by inhibiting viral replication through interference with viral polymerases or proteases . Although specific data on this compound's antiviral efficacy is limited, its structural analogs suggest potential pathways for therapeutic development.

Study 1: Synthesis and Biological Evaluation

In a recent study published in Springer Nature, researchers synthesized a series of pyrazole derivatives, including compounds structurally related to this compound. These compounds were screened for antitumoral and antiviral activities, revealing that subtle modifications could significantly alter their efficacy .

Study 2: Mechanistic Insights

A mechanistic study explored the interaction of similar pyrazole compounds with cellular targets. The findings indicated that these compounds could disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) production and subsequent apoptosis in cancer cells . This highlights the importance of further investigating the specific pathways affected by this compound.

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that compounds similar to 3-(3-iodo-4-methyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione exhibit significant antitumor properties. Research has shown that structural variations in pyrazole derivatives can modulate their ability to inhibit tubulin polymerization, a critical process in cell division and cancer progression. In vitro assays demonstrated that this compound could induce apoptosis in various cancer cell lines by disrupting microtubule dynamics, leading to cell cycle arrest and subsequent cell death .

Antiviral Properties

The compound has also been evaluated for its antiviral activity. Similar pyrazole derivatives have shown promising results against viral infections by inhibiting viral replication through interference with viral polymerases or proteases. Although specific data on this compound's antiviral efficacy is limited, its structural analogs suggest potential pathways for therapeutic development .

Study 1: Synthesis and Biological Evaluation

A study published in Springer Nature synthesized a series of pyrazole derivatives, including compounds structurally related to this compound. These compounds were screened for antitumoral and antiviral activities, revealing that subtle modifications could significantly alter their efficacy. The study highlighted the importance of the thiolane moiety in enhancing biological activity.

Study 2: Mechanistic Insights

Another mechanistic study explored the interaction of similar pyrazole compounds with cellular targets. The findings indicated that these compounds could disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) production and subsequent apoptosis in cancer cells. This highlights the need for further investigation into the specific pathways affected by this compound .

Properties

IUPAC Name

3-(3-iodo-4-methylpyrazol-1-yl)thiolane 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11IN2O2S/c1-6-4-11(10-8(6)9)7-2-3-14(12,13)5-7/h4,7H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWQXKACQZHFKMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1I)C2CCS(=O)(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11IN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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